molecular formula C8H12N2OS B13179606 2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine

2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine

Cat. No.: B13179606
M. Wt: 184.26 g/mol
InChI Key: RNHDUNRCXYJWED-UHFFFAOYSA-N
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Description

2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine is a heterocyclic compound that features a pyrano-thiazole core structure

Preparation Methods

The synthesis of 2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine typically involves the reaction of hydrazonoyl halides with various precursors. One common synthetic route includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired pyrano-thiazole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. For example, thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents and specific properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanamine

InChI

InChI=1S/C8H12N2OS/c9-3-1-8-10-6-2-4-11-5-7(6)12-8/h1-5,9H2

InChI Key

RNHDUNRCXYJWED-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(S2)CCN

Origin of Product

United States

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